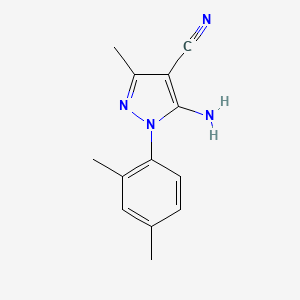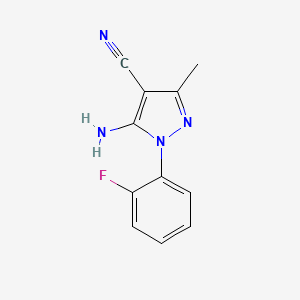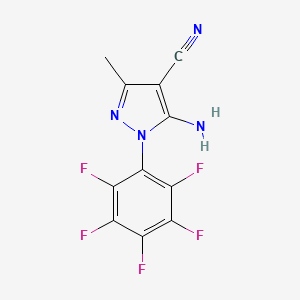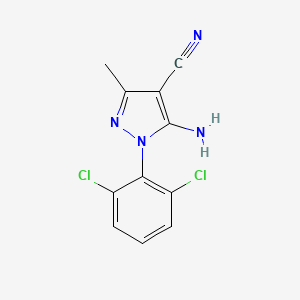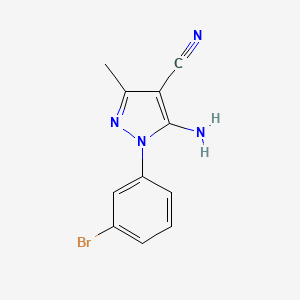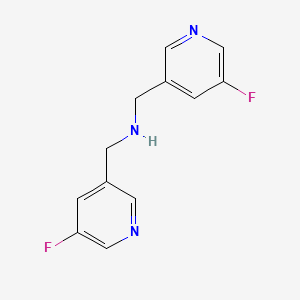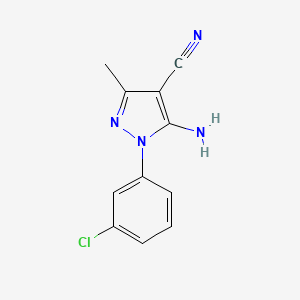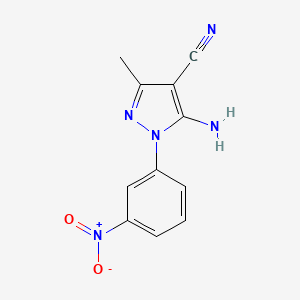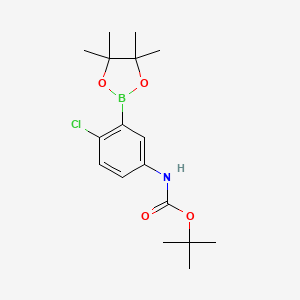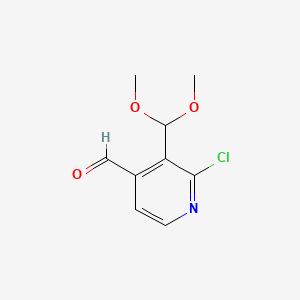
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with the empirical formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a solid substance with the following structural formula: COC(OC)c1c(Cl)nccc1C=O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde consists of a chlorinated isonicotinaldehyde core with two methoxy groups attached to the methyl carbon. The chlorine atom and the aldehyde functional group contribute to its reactivity and properties .
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Supramolecular Structures
Research into closely related compounds, such as hydrazone derivatives, reveals the formation of hydrogen-bonded supramolecular structures. These structures have applications in the development of molecular assemblies, which are crucial in material science and nanotechnology. The study by Peralta et al. (2007) on hydrazone derivatives demonstrates the potential of similar compounds in forming supramolecular architectures through hydrogen bonding (Peralta, M. A., de Souza, M. D., Wardell, S., Wardell, J., Low, J. N., & Glidewell, C., 2007).
Antimicrobial Activity
Compounds synthesized from related aldehydes have shown significant antimicrobial activity. Gangadasu et al. (2009) explored the synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from a related aldehyde, highlighting the potential of these compounds in pharmaceutical applications due to their biological activity (Gangadasu, B., Reddy, M. J. R., Ravinder, M., Kumar, S., Raju, B., Kumar, K. P., Murthy, U. S., & Rao, V., 2009).
Photochemical Isomerization
The study on the photochemical E (trans)-->Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives presents a methodology that could be applied in the study and synthesis of related compounds. This process has implications for the development of photo-responsive materials and switches (Gangadasu et al., 2009).
Synthesis and Vinyl Benzene Copolymerization
Novel trisubstituted ethylenes, including derivatives with halogen and methoxy substitutions, have been synthesized and copolymerized with vinyl benzene. This research, conducted by Kharas et al. (2020), highlights the potential application of similar compounds in the creation of new polymeric materials with tailored properties (Kharas, G., Cimino, A., Flieger, S., Whelpley, P. M., Ebner, D., Groy, R., Savittieri, C. R., Shinde, N., Thomas, K. L., Rocus, S. M., & Schjerven, W. S., 2020).
Catalytic Oxidation
Research on the catalytic oxidation of methanol to produce dimethoxymethane, as demonstrated by Fu and Shen (2007), provides insights into catalysis and reaction engineering. This study emphasizes the importance of surface acidity in catalysts for selective oxidation processes, which could be relevant for the synthesis or functionalization of compounds like "2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde" (Fu, Y., & Shen, J., 2007).
Eigenschaften
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWHAJZDHAOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

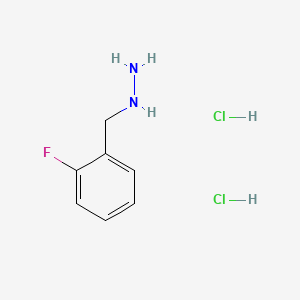
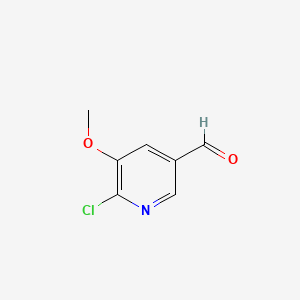
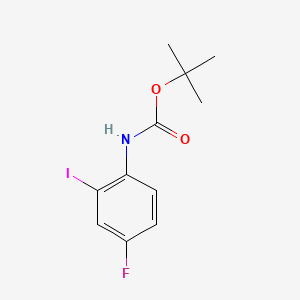
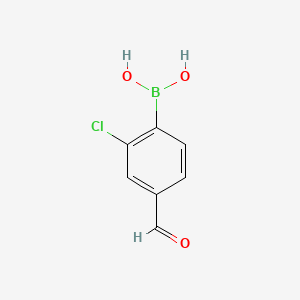
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
